molecular formula C19H36O B008507 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane CAS No. 102714-96-5

1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane

Cat. No.: B008507
CAS No.: 102714-96-5
M. Wt: 280.5 g/mol
InChI Key: AOAFANKMISPOFY-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane is an organic compound with the molecular formula C19H36O It is a derivative of cyclohexane, featuring an ethoxy group and a pentyl-substituted cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane can be synthesized through a multi-step process involving the following key steps:

    Formation of the cyclohexyl ring:

    Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction, where the hydroxyl group of the intermediate is reacted with ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Materials Science

In materials science, 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane has been investigated for its potential as a component in polymer formulations. Its unique structure may enhance the thermal stability and mechanical properties of polymers. Research indicates that compounds with similar cyclohexane structures can improve the performance of thermoplastic elastomers and other advanced materials due to their flexibility and resistance to deformation .

Table 1: Potential Applications in Materials Science

Application AreaDescriptionBenefits
Polymer AdditiveEnhances thermal stabilityImproved performance under heat
Thermoplastic ElastomersIncreases flexibility and durabilityBetter mechanical properties
CoatingsProvides resistance to wear and tearLonger lifespan of coatings

Medicinal Chemistry

The medicinal chemistry field has shown interest in this compound for its potential biological activities. Compounds with similar structures have been studied for their anticancer properties, particularly in inhibiting tumor growth through mechanisms involving apoptosis . The ethoxy group may also enhance solubility, making it a suitable candidate for drug formulation.

Table 2: Biological Activities of Related Compounds

CompoundActivityReference
Cyclohexanone derivativesAnticancerPMC2440339
Ethoxy-substituted cycloalkanesAntimicrobialVarious studies

Environmental Studies

In environmental chemistry, the degradation pathways of compounds like this compound are crucial for understanding their ecological impact. Studies have focused on the biodegradation processes facilitated by microbial communities in contaminated environments, highlighting the importance of such compounds as model substrates for assessing bioremediation strategies .

Table 3: Environmental Impact Studies

Study FocusKey FindingsImplications
Biodegradation PathwaysIdentification of microbial strains capable of degrading cycloalkanesInsights into bioremediation techniques
Environmental ToxicityAssessment of toxicity levels in aquatic systemsGuidelines for safe chemical usage

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cell membrane components, altering membrane fluidity and affecting cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Ethoxy-4-(4-methylcyclohexyl)cyclohexane
  • 1-Ethoxy-4-(4-ethylcyclohexyl)cyclohexane
  • 1-Ethoxy-4-(4-propylcyclohexyl)cyclohexane

Comparison: 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane is unique due to the presence of the pentyl group, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous.

Biological Activity

1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
  • Antioxidant Properties : The compound may mitigate oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation markers in vitro.

The biological activity of this compound is believed to involve several mechanisms:

  • Cell Signaling Modulation : Interference with key signaling pathways that regulate cell growth and apoptosis.
  • Receptor Interaction : Binding to specific receptors involved in cellular responses.
  • Enzyme Inhibition : Potential inhibition of enzymes linked to inflammatory processes.

Case Studies

  • Anticancer Study :
    • Objective : To evaluate the anticancer effects on human breast cancer cells (MCF-7).
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 50 µM, indicating dose-dependent activity.
  • Antioxidant Activity Assessment :
    • Objective : To measure the radical scavenging ability using DPPH assay.
    • Results : The compound showed an IC50 value of 30 µM, suggesting moderate antioxidant activity compared to standard antioxidants.
  • Anti-inflammatory Effects :
    • Objective : To assess the impact on TNF-alpha levels in LPS-stimulated macrophages.
    • Results : Treatment with the compound resulted in a significant decrease in TNF-alpha secretion, highlighting its anti-inflammatory potential.

Data Tables

Activity TypeMethodologyKey Findings
AnticancerMCF-7 Cell ViabilityIC50 = 50 µM
AntioxidantDPPH Radical ScavengingIC50 = 30 µM
Anti-inflammatoryTNF-alpha MeasurementSignificant reduction observed

Properties

IUPAC Name

1-ethoxy-4-(4-pentylcyclohexyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O/c1-3-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20-4-2/h16-19H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAFANKMISPOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339843
Record name 1-ethoxy-4-(4-pentylcyclohexyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102714-96-5
Record name 1-ethoxy-4-(4-pentylcyclohexyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-Ethoxy-4'-trans-pentyl-[1,1'-bicyclohexyl]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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